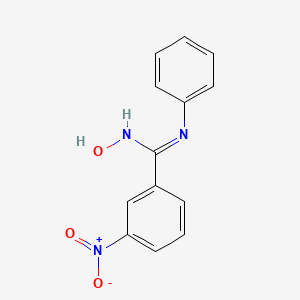

N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of “N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide” could potentially involve flavin-dependent N-hydroxylating enzymes . These enzymes play a major role in the production of secondary metabolites, such as siderophores or antimicrobial agents . They can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .Chemical Reactions Analysis

The chemical reactions involving “N’-hydroxy-3-nitro-N-phenylbenzenecarboximidamide” could potentially involve flavin-dependent N-hydroxylating enzymes . These enzymes can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .科学的研究の応用

Environmental Remediation

Studies have shown the effectiveness of different materials and methods in the degradation or adsorption of nitrobenzene derivatives from the environment. For example, the use of dioctahedral smectite and reduced graphene oxide as sorbents and catalysts for the adsorption and reduction of nitrobenzene, respectively, demonstrates the potential of these materials in environmental cleanup efforts (A. Chatterjee et al., 2003; Yongjun Gao et al., 2011).

Materials Science

In materials science, the integration of nitrobenzene derivatives into polymers and nanocomposites has been explored for the development of photodegradable materials and efficient photocatalysts. The synthesis of graphene-ZnO-Au nanocomposites and their application in the photocatalytic reduction of nitrobenzene highlights the innovative approach to environmental remediation and the generation of valuable chemicals (Prathik Roy et al., 2013).

Catalysis

The catalytic properties of nitrobenzene derivatives and related materials have been investigated, demonstrating their potential in facilitating various chemical reactions. The use of reduced graphene oxide for the hydrogenation of nitrobenzene at room temperature showcases the catalytic capabilities of these materials (Yongjun Gao et al., 2011).

Analytical Chemistry

特性

IUPAC Name |

N-hydroxy-3-nitro-N'-phenylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-15-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)16(18)19/h1-9,17H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFGRNYJBOXRJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)

![2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B2986355.png)

![1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2986366.png)

![N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanamide](/img/structure/B2986368.png)